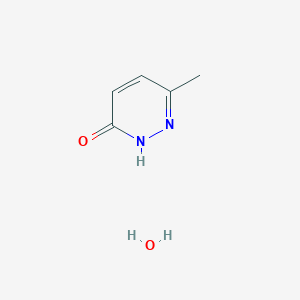

6-Methylpyridazin-3-ol hydrate

説明

特性

IUPAC Name |

3-methyl-1H-pyridazin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIVSCHNBCFVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379140 | |

| Record name | 6-Methylpyridazin-3(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7143-82-0 | |

| Record name | 6-Methylpyridazin-3(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Hydroxylation of 3-Methylpyridazine

One common laboratory-scale synthetic approach to 6-Methylpyridazin-3-ol hydrate involves the hydroxylation of 3-methylpyridazine. This reaction typically proceeds by treating 3-methylpyridazine with hydroxylamine in the presence of a solvent such as ethanol and an acid catalyst like hydrochloric acid. The reaction mixture is heated under controlled temperature conditions to facilitate the formation of the hydroxylated product.

- Solvent: Ethanol

- Catalyst: Hydrochloric acid (HCl)

- Temperature: Controlled heating (exact temperature varies, often moderate heating)

- Reaction Time: Several hours depending on scale and conditions

- Purification: Crystallization or recrystallization to obtain pure hydrate form

This method is widely used for small-scale synthesis due to its simplicity and relatively straightforward reaction conditions.

Hydration of 5-Ethynyl-2-methylpyridine

An alternative synthetic route involves the hydration of 5-ethynyl-2-methylpyridine to form the intermediate 1-(6-methylpyridin-3-yl)ethanone, which can be further converted into 6-Methylpyridazin-3-ol derivatives. This hydration reaction is typically conducted in a mixture of sulfuric acid and toluene, with the ratio of sulfuric acid to toluene ranging from 2:1 to 4:1, preferably 4:1.

- Solvent System: Sulfuric acid and toluene (4:1 ratio preferred)

- Temperature: 50°C for 16 hours, or alternatively 70–80°C for shorter durations

- Work-up: Extraction with ethyl acetate from the aqueous phase, followed by concentration and dehydration steps

- Yield: Typically higher than 90% molar yield

This method is advantageous for industrial applications due to its high yield and scalability.

Industrial Production Methods

Industrial-scale synthesis of this compound involves optimized reaction conditions to ensure consistent quality and high yield. Key features include:

- Continuous Flow Reactors: Utilized to maintain precise temperature and reaction time control, improving reproducibility and safety.

- Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly employed.

- Purification: Multi-step crystallization and recrystallization are used to achieve high purity suitable for pharmaceutical or research applications.

- Avoidance of Hazardous Reagents: Modern processes avoid the use of explosive oxidants like hydrogen peroxide by employing sulfonate intermediates already in the desired oxidation state, enhancing safety and environmental compliance.

Reaction Parameters Influencing Yield and Purity

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Solvent | Ethanol, sulfuric acid/toluene mix | Solvent polarity affects solubility and reaction rate |

| Catalyst | HCl, H2SO4 | Acid strength influences hydroxylation efficiency |

| Temperature | 50–85°C | Higher temperatures accelerate reaction but risk side reactions |

| Reaction Time | 2–20 hours | Longer times improve conversion but may reduce selectivity |

| Purification | Crystallization, extraction | Critical for removing impurities and isolating hydrate form |

Analytical and Characterization Techniques in Preparation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are used to confirm the substitution pattern and purity of the compound. Variable temperature NMR can resolve tautomeric equilibria.

- Mass Spectrometry (MS): LC-MS confirms molecular weight and detects impurities.

- Thermogravimetric Analysis (TGA): Used to study hydrate water content and stability during drying.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and monitors reaction progress.

- Infrared Spectroscopy (IR): Confirms hydroxyl group presence and hydrogen bonding in the hydrate.

Summary of Key Preparation Methods

| Method | Key Reagents/Conditions | Scale | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxylation of 3-methylpyridazine | Hydroxylamine, ethanol, HCl, heating | Laboratory | Moderate | Simple, suitable for small scale |

| Hydration of 5-ethynyl-2-methylpyridine | Sulfuric acid/toluene (4:1), 50–80°C, 16 hours | Industrial scale | >90 | High yield, scalable, industrially preferred |

| Continuous flow synthesis | Acid catalysts, controlled temperature | Industrial | High | Enhanced safety and reproducibility |

Research Findings and Optimization Insights

- Reaction Optimization: Adjusting solvent ratios and temperature can significantly improve yield and selectivity. For example, increasing sulfuric acid proportion in the hydration step enhances conversion but requires careful control to avoid degradation.

- Catalyst Selection: Acid strength and type influence hydroxylation efficiency; hydrochloric acid is common for lab synthesis, while sulfuric acid is favored industrially.

- Purification Techniques: Multiple recrystallizations from suitable solvents ensure the removal of side products and isolation of the hydrate form with consistent water content.

- Safety Considerations: Modern industrial methods avoid hazardous oxidants by using sulfonate intermediates, reducing risks associated with peroxide oxidants.

化学反応の分析

Types of Reactions

6-Methylpyridazin-3-ol hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydropyridazine form.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Pyridazinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine compounds.

科学的研究の応用

Medicinal Chemistry

Potential Therapeutic Agents:

6-Methylpyridazin-3-ol derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit specific biological targets, making them candidates for treating conditions such as arthritis and other inflammatory diseases. Additionally, studies have suggested their potential in the treatment of neurodegenerative diseases like Parkinson's disease, where they may help in modulating neuroinflammation and protecting neuronal health.

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of pyridazine derivatives, including 6-methylpyridazin-3-ol. Compounds derived from this structure have shown significant activity against various bacterial strains, both Gram-positive and Gram-negative, as well as antifungal properties . This makes them valuable in developing new antibiotics or antifungal agents.

Corrosion Inhibition

Industrial Applications:

The compound has been identified as a promising corrosion inhibitor for metals. Its effectiveness arises from the ability of the pyridazine ring to form stable complexes with metal ions, thereby reducing corrosion rates in various environments. This application is particularly relevant in industries where metal structures are exposed to harsh conditions.

Synthetic Chemistry

Building Block in Organic Synthesis:

6-Methylpyridazin-3-ol hydrate serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various heterocyclic compounds through condensation reactions and cyclization processes . Its versatility allows chemists to explore a wide range of chemical transformations, enhancing its utility in synthetic organic chemistry.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 6-methylpyridazin-3-ol derivatives on animal models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in human medicine.

Case Study 2: Corrosion Inhibition Efficacy

In another investigation, the compound was tested as a corrosion inhibitor for steel in acidic solutions. Results showed a notable decrease in corrosion rates with increasing concentrations of this compound, demonstrating its effectiveness as an industrial corrosion inhibitor.

作用機序

The mechanism of action of 6-Methylpyridazin-3-ol hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 6-methylpyridazin-3-ol hydrate include:

Sulfonate pyridazine derivatives (e.g., 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate, 7a ): Synthesized via sulfonyl chloride reactions, these compounds replace the hydroxyl group with sulfonate esters, enhancing electrophilicity and reactivity in nucleophilic substitutions .

Methylthio-pyridazinones (e.g., 2-substituted 6-methylthio[2,3-d]pyridazin-7(6H)-ones): Substitution of the hydroxyl group with methylthio (-S-CH₃) introduces sulfur-based reactivity, enabling participation in thiol-ene click chemistry .

Chlorinated pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one): Chlorine substituents increase lipophilicity, improving membrane permeability in bioactive molecules .

Physicochemical Properties

Research Findings and Challenges

- Hydrate Stability : The water molecules in this compound improve crystallinity but complicate purification. Dehydration risks during synthesis necessitate controlled drying .

- Comparative Reactivity : Sulfonate and methylthio derivatives exhibit higher synthetic versatility than the parent hydrate due to their leaving-group functionality .

- Bioactivity Gaps: While chlorinated pyridazinones show promise in drug discovery, this compound’s bioactivity remains underexplored, warranting further studies .

生物活性

6-Methylpyridazin-3-ol hydrate is a derivative of pyridazine, a heterocyclic compound known for its diverse biological activities. Recent studies have highlighted its potential therapeutic applications, particularly in the fields of neurodegenerative diseases and anti-inflammatory treatments. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features a methyl group at the 6-position and a hydroxyl group at the 3-position of the pyridazine ring, contributing to its unique biological properties.

1. Monoamine Oxidase Inhibition

Recent studies have indicated that pyridazine derivatives exhibit significant inhibitory effects on monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. Notably, compounds similar to this compound have shown promising results as selective MAO-B inhibitors, which may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

| Compound | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| T6 (related compound) | 0.013 | 120.8 |

| T3 (related compound) | 0.039 | 107.4 |

The data suggests that structural modifications can enhance inhibitory potency against MAO-B, indicating a potential pathway for developing effective neuroprotective agents .

2. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyridazine, including this compound, possess anti-inflammatory properties. A study evaluated several pyridazine derivatives for their ability to inhibit inflammatory responses in vivo. The results indicated that these compounds could significantly reduce markers of inflammation.

| Compound | Inflammatory Marker Reduction (%) | Model Used |

|---|---|---|

| This compound | TBD | Mouse model |

| Other Pyridazine Derivatives | Up to 70% | Various models |

The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study involving animal models demonstrated that administration of a pyridazine derivative led to significant improvements in cognitive function and reduced neuronal damage in models of Alzheimer’s disease. The mechanism was linked to MAO-B inhibition and subsequent increases in neuroprotective factors.

Case Study 2: Metabolic Syndrome

Another investigation highlighted the lipid-lowering effects of related pyridazine compounds in high-fat diet-induced obesity models. These compounds improved metabolic profiles and reduced adipose tissue mass, indicating potential applications in metabolic syndrome management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Methylpyridazin-3-ol hydrate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis often involves functionalization of pyridazine derivatives. For example, sulphonate derivatives of pyridazinones can be synthesized by reacting appropriate sulphonyl chlorides with hydroxyl-containing precursors in pyridine at low temperatures (5°C), followed by acidification and extraction . Reaction optimization may include adjusting stoichiometry, solvent choice (e.g., DMF for nucleophilic substitution), and temperature (e.g., 60°C for Na₂S-mediated reactions) to enhance regioselectivity and yield .

Q. How can the solubility of this compound be systematically determined in pharmaceutical solvents for formulation studies?

- Methodological Answer : Solubility can be measured using shake-flask methods. The compound is dissolved in solvents (e.g., water, ethanol, DMSO) at varying temperatures, followed by UV-Vis spectrophotometry or HPLC to quantify saturation points. For pyridazinones, solubility trends often correlate with solvent polarity and hydrogen-bonding capacity .

Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?

- Methodological Answer : Stability is influenced by moisture, temperature, and light. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Degradation can be tracked via HPLC-MS to detect hydrolysis or oxidation byproducts. For hydrates, thermogravimetric analysis (TGA) helps monitor water loss .

Advanced Research Questions

Q. How do substituents at the 6-position of pyridazin-3-ol influence redox reactivity, and what analytical techniques are critical for characterizing reaction products?

- Methodological Answer : Substituents like methyl groups alter electron density, affecting redox behavior. Oxidation with H₂O₂ or iodine yields disulfides, while reduction with NaBH₄ produces thiolates. Reaction pathways can be mapped using NMR (¹H/¹³C) and LC-MS to identify intermediates and confirm regioselectivity .

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Discrepancies in splitting patterns may arise from tautomerism or hydrogen bonding. Use variable-temperature NMR to observe dynamic equilibria. DFT calculations (e.g., Gaussian) can model electronic environments and predict shifts, aiding in structural assignment .

Q. How can computational methods guide the design of 6-Methylpyridazin-3-ol analogs with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock/Vina) and QSAR models predict interactions with biological targets (e.g., enzymes). Focus on modifying substituents at the 3-hydroxyl or 6-methyl positions to improve binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What advanced techniques are recommended for analyzing hydrate dissociation kinetics under varying thermodynamic conditions?

- Methodological Answer : High-pressure differential scanning calorimetry (HP-DSC) and in situ Raman spectroscopy can monitor dissociation rates at controlled temperatures and pressures. For hydrate stability, correlate kinetic data with CT imaging to visualize pore-scale dissociation dynamics .

Critical Research Gaps

- Synthetic Challenges : Limited data on enantioselective synthesis of chiral pyridazinone derivatives.

- Analytical Limitations : Standardized protocols for quantifying hydrate-water interactions are needed.

- Biological Relevance : Few studies link 6-Methylpyridazin-3-ol's structure to mechanistic pathways (e.g., kinase inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。